2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
Description
This compound features a phenoxy-acetamide core linked to a sulfamoylphenyl group substituted with a 3,4-dimethyl-1,2-oxazole moiety. The 3,4-dimethyloxazole sulfamoyl group may contribute to hydrogen bonding and steric effects, critical for interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C20H20ClN3O5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-12-10-16(6-9-18(12)21)28-11-19(25)22-15-4-7-17(8-5-15)30(26,27)24-20-13(2)14(3)23-29-20/h4-10,24H,11H2,1-3H3,(H,22,25) |
InChI Key |
AVYBRKHQNKSASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in the presence of a base to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. The final step involves the reaction of this hydrazide with 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]benzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anthelmintic properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxazole ring can interact with various receptors, altering their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
(a) N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide
- Key Differences: Replaces the 4-chloro-3-methylphenoxy group with a 4′-methylbiphenyl-4-yloxy moiety.
- Implications :
- Increased molecular weight (due to biphenyl) and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility.
- The biphenyl group could enable π-π stacking with aromatic residues in target proteins.
(b) 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Key Differences :
- Substitutes the oxazole sulfamoyl group with a triazole sulfanyl group.
- Introduces a 4-methoxyphenyl and 4-chlorophenyl on the triazole ring.
- Implications :
- The triazole’s nitrogen-rich structure may enhance hydrogen bonding.
- Methoxy groups improve solubility compared to chloro-methyl substituents.
(c) 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
- Key Differences: Chloro substituent on the acetamide chain instead of the phenoxy group. 5-methyloxazole replaces 3,4-dimethyloxazole.
- Implications: Reduced steric hindrance from the smaller methyl group may facilitate binding to compact active sites.
(d) N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
- Key Differences :
- Oxazole substituted with 4-methoxyphenyl and linked via a methylene bridge to the sulfamoyl group.
- Implications :
- Methoxy group enhances solubility and may introduce dipole interactions.
- Methylene bridge increases conformational flexibility, possibly altering binding kinetics.
(e) 2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Key Differences: Triazole ring with amino and phenyl substituents replaces the oxazole. Dichlorophenyl group on the acetamide.
- Implications: Amino group enables hydrogen bonding; dichlorophenyl enhances hydrophobic interactions. Higher halogen content may improve binding affinity but increase metabolic stability challenges.
Comparative Data Table
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural components suggest a variety of pharmacological effects, including antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A chloro-substituted aromatic ring
- A sulfamoyl group , which is known for its antibacterial properties
- An oxazole ring , which may enhance biological activity
The molecular formula is , with a molecular weight of approximately 449.9 g/mol.
Research indicates that the sulfamoyl group in this compound enhances its binding affinity to bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway of bacteria. This interaction is pivotal for its antibacterial activity, as inhibiting DHPS can effectively disrupt bacterial growth and proliferation.
Antibacterial Properties
Preliminary studies have demonstrated that compounds with similar structures exhibit significant antibacterial efficacy against various strains of bacteria. The presence of the sulfamoyl group is particularly noteworthy, as it has been associated with the inhibition of bacterial growth through mechanisms similar to those of traditional sulfonamide antibiotics.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that This compound stands out due to its unique combination of functional groups. Below is a summary table highlighting key features of related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Contains both sulfamoyl and acetamide groups | Unique oxazole ring structure |
| Sulfamethoxazole | Sulfonamide antibiotic | Commonly used in combination therapies |
| Trimethoprim | Dihydrofolate reductase inhibitor | Often paired with sulfamethoxazole |
| Dapsone | Sulfonamide antibiotic | Primarily used for leprosy treatment |
Case Studies and Research Findings
Case Study 1: Inhibition of Bacterial Growth
In a study examining the efficacy of various sulfonamide derivatives, This compound showed promising results against Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value comparable to established antibiotics like sulfamethoxazole.
Case Study 2: Anti-inflammatory Potential
Another research effort investigated the anti-inflammatory properties of compounds containing oxazole rings. While specific data on this compound was not detailed, related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
